(+)-Isamoltane
CAS No.: 116861-01-9
Cat. No.: VC17140641
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116861-01-9 |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1 |
| Standard InChI Key | XVTVPGKWYHWYAD-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)NC[C@H](COC1=CC=CC=C1N2C=CC=C2)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O |
Introduction
Chemical and Structural Profile of (+)-Isamoltane
(+)-Isamoltane, chemically designated as (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, shares the molecular formula C₁₆H₂₂N₂O₂ (molar mass: 274.36 g/mol) with its enantiomeric counterpart . Its three-dimensional conformation differs in the spatial arrangement around the chiral center at the second carbon of the propanolamine backbone. The (+)-enantiomer’s structural specificity influences its binding affinity for target receptors, though detailed comparative studies between enantiomers remain limited .
Stereochemical Considerations
The pharmacological activity of isamoltane enantiomers exhibits marked stereoselectivity. While (-)-isamoltane demonstrates higher potency at 5-HT₁B receptors (Ki = 21 nM) compared to 5-HT₁A receptors (Ki = 112 nM) , no published studies explicitly quantify (+)-isamoltane’s receptor binding. Indirect evidence from racemic mixtures suggests the (+)-form may contribute to β-adrenergic blockade, though this hypothesis requires experimental validation .
Pharmacological Mechanisms and Receptor Interactions
Serotonergic Activity
(+)-Isamoltane’s interaction with serotonin receptors remains poorly characterized. In contrast, (-)-isamoltane shows:
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5-HT₁B antagonism: Inhibits terminal 5-HT autoreceptors, increasing synaptic 5-HT concentration (EC₅₀ = 0.1 μM in rat cortical slices) .
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5-HT turnover modulation: Elevates hippocampal 5-HIAA levels by 40–60% at 3 mg/kg s.c., indicating enhanced serotonin metabolism .
| Receptor Type | (-)-Isamoltane Ki (nM) | (+)-Isamoltane Data |
|---|---|---|
| 5-HT₁B | 21 ± 3.1 | Not reported |
| 5-HT₁A | 112 ± 15 | Not reported |
| β-adrenoceptor | 8.4 ± 1.2 | Partial antagonism |
Table 1: Comparative receptor binding affinities of isamoltane enantiomers .
Adrenergic Effects
In clinical studies, racemic isamoltane exhibits dose-dependent β-blockade:
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Bronchodilation: 10 mg dose increases albuterol’s PD₅₀ for airway conductance by 14% vs. placebo .
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Exercise heart rate: Reduces peak heart rate by 5% at 10 mg (vs. 11% for propranolol) .
Preclinical Behavioral Observations
While no studies directly assess (+)-isamoltane, its enantiomer (-)-isamoltane demonstrates:
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Anxiolytic effects: Reduces conflict-punishment behaviors in rodents at 3–10 mg/kg .
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Wet-dog shakes: Induces this 5-HT₂-mediated behavior at 3 mg/kg s.c., blocked by ritanserin .
Enantiomeric Specificity and Research Gaps
Critical unresolved questions about (+)-isamoltane include:
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Receptor selectivity: Does the (+)-enantiomer exhibit preferential binding to β-adrenoceptors over 5-HT receptors?
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Metabolic fate: Are there stereoselective differences in hepatic clearance or metabolite formation?
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Behavioral effects: Could the (+)-form attenuate or enhance the anxiolytic activity observed with (-)-isamoltane?
Current evidence from chiral chromatography suggests the (-)-enantiomer accounts for >90% of 5-HT₁B activity in racemic mixtures , implying (+)-isamoltane may serve primarily as a β-blocker. This hypothesis aligns with its structural similarity to propranolol derivatives .
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